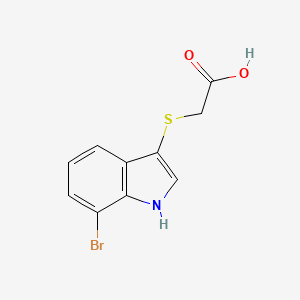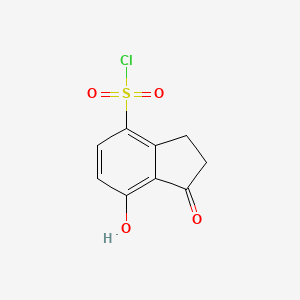
7-Hydroxy-1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride is an organic compound with the molecular formula C9H7ClO4S It is a sulfonyl chloride derivative of indene, characterized by the presence of a hydroxy group at the 7th position, a keto group at the 1st position, and a sulfonyl chloride group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride typically involves multiple steps:
Starting Material: The synthesis begins with indene, which undergoes sulfonation to introduce the sulfonyl group at the 4th position.
Oxidation: The indene derivative is then oxidized to introduce the keto group at the 1st position.
Chlorination: Finally, the sulfonyl group is converted to a sulfonyl chloride using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the hydroxy group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination step to convert sulfonyl groups to sulfonyl chlorides.
Sodium Borohydride (NaBH4): A reducing agent used to reduce keto groups to hydroxyl groups.
Potassium Permanganate (KMnO4): An oxidizing agent used to oxidize hydroxyl groups to keto groups.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonate Esters: Formed by the reaction of the sulfonyl chloride group with alcohols.
Sulfonate Thioesters: Formed by the reaction of the sulfonyl chloride group with thiols.
Aplicaciones Científicas De Investigación
7-Hydroxy-1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and catalysts.
Analytical Chemistry: The compound is used as a reagent in analytical methods to detect and quantify specific functional groups in complex mixtures.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-Oxo-2,3-dihydro-1H-indene-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
7-Hydroxy-1-oxo-2,3-dihydro-1H-indene-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
7-Hydroxy-1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles
Propiedades
Fórmula molecular |
C9H7ClO4S |
|---|---|
Peso molecular |
246.67 g/mol |
Nombre IUPAC |
7-hydroxy-1-oxo-2,3-dihydroindene-4-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-3-7(12)9-5(8)1-2-6(9)11/h3-4,12H,1-2H2 |
Clave InChI |
GWXNYFRITXRWSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(C=CC(=C21)S(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



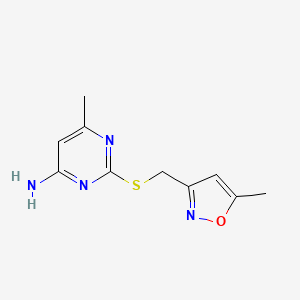
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
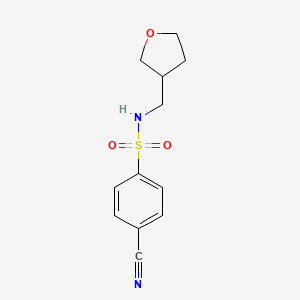
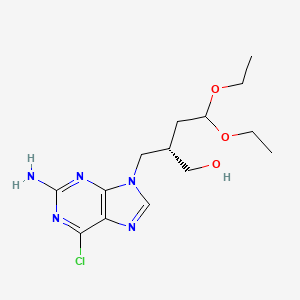
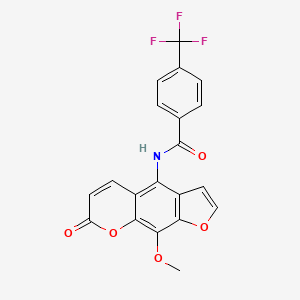
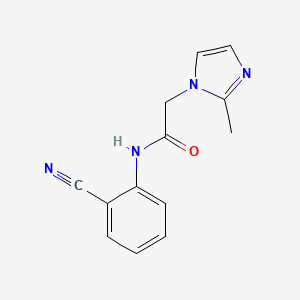
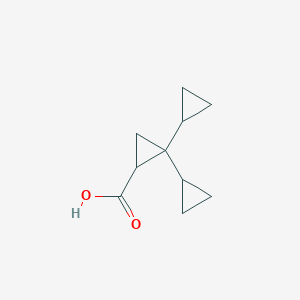
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)

